molecular formula C20H11BrN2O3S B2509935 (Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865181-33-5

(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No. B2509935
CAS RN: 865181-33-5
M. Wt: 439.28
InChI Key: AWGGUVCFBLDPEQ-XDOYNYLZSA-N
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Description

The compound is a derivative of 6-bromobenzo[d]thiazol-2(3H)-one . It is a complex organic molecule that has potential applications in medicinal chemistry .


Synthesis Analysis

The compound can be synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction . This method allows for the creation of a series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives .


Chemical Reactions Analysis

The compound is involved in a 1,3-dipolar cycloaddition reaction with propargyl bromide and different aryl azides . This reaction is catalyzed by copper and results in the formation of 1,2,3-triazole derivatives .

Scientific Research Applications

Polymer Science: Atom Transfer Radical Polymerization (ATRP) Initiator

Background: The compound prop-2-yn-1-yl 2-bromo-2-methylpropanoate (PBiB) is a popular alkyne-functional initiator used in atom transfer radical polymerization (ATRP). ATRP is a versatile technique for synthesizing well-defined polymers with controlled molecular weights.

Applications:

Medicinal Chemistry: Potential Drug Scaffold

Background: The chromene and benzothiazole moieties in the compound suggest potential bioactivity. Medicinal chemists explore such scaffolds for drug development.

Applications:

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the available resources, compounds of this class have been evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa . They have shown good cytotoxicity against the tested cell lines as compared with that of the standard drug Cisplatin .

properties

IUPAC Name

N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11BrN2O3S/c1-2-9-23-14-8-7-12(21)10-18(14)27-20(23)22-19(25)17-11-15(24)13-5-3-4-6-16(13)26-17/h1,3-8,10-11H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGGUVCFBLDPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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